![molecular formula C18H26N4O B2494451 N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide CAS No. 1465361-04-9](/img/structure/B2494451.png)
N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of complex organic molecules often involves multi-step reactions that can include condensation, acetylation, ethylation, and cyclization among others. For instance, the synthesis of related compounds involves the condensation of cyclopent(hex)ylidenecyanothioacetamide with N, N-dimethylformamide dimethyl acetal leading to new reagents for organic synthesis (Dyachenko, 2019). Another example includes improvements in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide through reduction, acetylation, and ethylation with an overall yield of 77% (Gong Fenga, 2007).
Molecular Structure Analysis
The molecular structure of organic compounds is often analyzed using techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance) spectroscopy, and computational modeling. These analyses can reveal the orientation of molecules, bond lengths, and angles, providing insights into the molecular conformation and stereochemistry. For example, the molecular structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides was determined, revealing specific interplanar angles and hydrogen bonding patterns (Camerman et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of a compound is dictated by its functional groups and molecular structure. This includes its behavior in synthesis reactions, such as how it reacts with nucleophiles or electrophiles, and its susceptibility to specific transformations. For instance, the utility of cyanoacetamides as precursors in the synthesis of various heterocyclic systems demonstrates the versatility of these compounds in forming complex structures (Makhseed et al., 2007).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. These properties can affect the compound's stability, formulation, and application potential.
Chemical Properties Analysis
The chemical properties encompass a compound's acidity or basicity, reactivity with other chemical species, stability under various conditions, and potential for specific chemical transformations. For instance, reactions of organozinc compounds with dimethylaminoethanol and other reagents provide insights into the reactivity and potential transformations of these complexes (Coates & Ridley, 1966).
科学的研究の応用
Synthetic Opioid Research
Research into synthetic opioids, such as U-47700, a compound with structural similarities to the queried chemical, focuses on understanding their pharmacological properties and potential therapeutic applications. These studies contribute to the development of new pain management solutions with an emphasis on identifying compounds with reduced side-effect profiles, including dependence and abuse potential. The exploration of synthetic opioids also poses challenges for policy makers, clinicians, and law enforcement due to their misuse (Elliott, Brandt, & Smith, 2016).
Antitumor Research
Compounds with structural features similar to the queried chemical have been explored for their potential antitumor activities. For instance, biscarboxamidocoumarin and chromene derivatives have been synthesized and evaluated for their in vitro antitumor activity across different cell lines, showcasing the potential of these compounds in cancer treatment (Refat, Fadda, & Kamal, 2015).
Anesthetic Applications
Research into the use of ketamine, a compound with pharmacological similarities, in combination with other agents, has explored its efficacy in producing surgical depth anesthesia in animals. This highlights the importance of such compounds in veterinary and potentially human anesthesia, providing a basis for safe, controlled sedation during surgical procedures (Shucard, Andrew, & Beauford, 1975).
Synthetic Chemistry and Drug Design
Studies have focused on the synthesis and evaluation of novel compounds for various biological activities, including antimicrobial and cytotoxic effects. This encompasses the development of new synthetic pathways and the exploration of the bioactive potential of these compounds, contributing to the discovery of new therapeutic agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-21(2)16-8-6-7-15(11-16)12-22(3)13-17(23)20-18(14-19)9-4-5-10-18/h6-8,11H,4-5,9-10,12-13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKABGIUCZSIIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CN(C)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

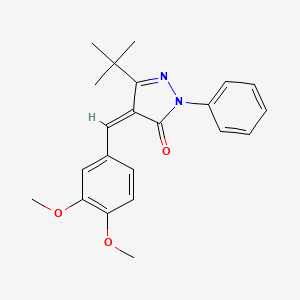
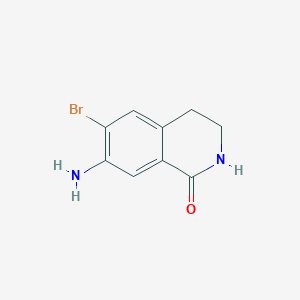
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2494375.png)
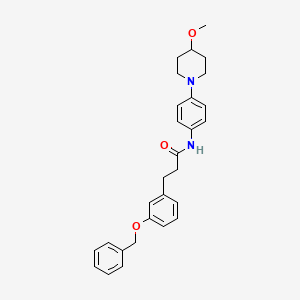

![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2494379.png)
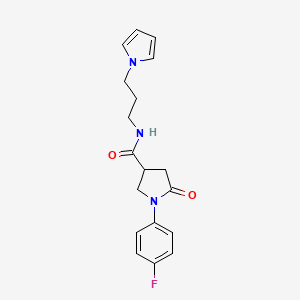
![2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2494383.png)
![5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2494384.png)
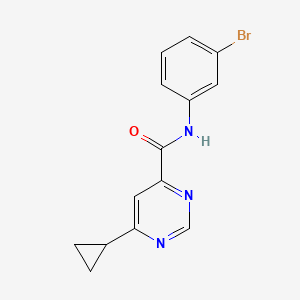
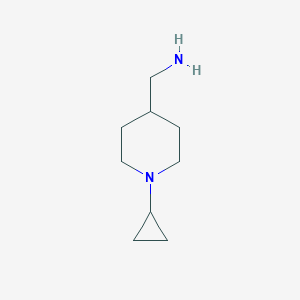

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2494390.png)
![3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2494391.png)